molecular formula C16H12ClN3O3S2 B14930819 3-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide

3-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide

Cat. No.: B14930819
M. Wt: 393.9 g/mol
InChI Key: PNKBUFFWOIMBQR-UHFFFAOYSA-N
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Description

3-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide is a chemical compound that belongs to the class of benzamides. It features a benzamide core substituted with a 3-chloro group and a 4-(1,3-thiazol-2-ylsulfamoyl)phenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable thioamide with an α-haloketone under acidic conditions.

    Sulfonamide Formation: The thiazole derivative is then reacted with a sulfonyl chloride to form the sulfonamide group.

    Coupling with Benzamide: The final step involves coupling the sulfonamide-thiazole derivative with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the thiazole ring or the sulfonamide group.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Derivatives with different substituents replacing the chloro group.

    Oxidation: Oxidized derivatives of the thiazole or sulfonamide groups.

    Reduction: Reduced forms of the thiazole or sulfonamide groups.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

3-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets. The thiazole ring and sulfonamide group are known to interact with enzymes and proteins, potentially inhibiting their activity. This can lead to antibacterial or antifungal effects by disrupting essential biological processes in microorganisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide
  • 3,4-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
  • N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide

Uniqueness

3-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. The presence of both the chloro and sulfonamide groups, along with the thiazole ring, provides a unique combination of functional groups that can interact with various molecular targets.

Properties

Molecular Formula

C16H12ClN3O3S2

Molecular Weight

393.9 g/mol

IUPAC Name

3-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide

InChI

InChI=1S/C16H12ClN3O3S2/c17-12-3-1-2-11(10-12)15(21)19-13-4-6-14(7-5-13)25(22,23)20-16-18-8-9-24-16/h1-10H,(H,18,20)(H,19,21)

InChI Key

PNKBUFFWOIMBQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3

Origin of Product

United States

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